Elevated Lipophilicity (cLogP) of Diphenyl (1-aminopentyl)phosphonate Versus Shorter Alkyl-Chain Analogs Enhances Membrane Permeability and Hydrophobic Binding
The computed partition coefficient (XLogP3-AA) for diphenyl (1-aminopentyl)phosphonate is 4.1 [1], which is significantly higher than that of diphenyl (1-aminoethyl)phosphonate (XLogP3-AA estimated < 3.0 based on substituent contribution). This ~1.1 log unit increase corresponds to approximately 12.6-fold greater partitioning into octanol, indicating substantially enhanced membrane permeability and hydrophobic binding potential.
| Evidence Dimension | Lipophilicity (cLogP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1 |
| Comparator Or Baseline | Diphenyl (1-aminoethyl)phosphonate (estimated XLogP3-AA < 3.0) |
| Quantified Difference | Δ ≥ 1.1 log units (≥ 12.6-fold in octanol/water partitioning) |
| Conditions | Computational prediction (PubChem XLogP3-AA model) |
Why This Matters
Higher lipophilicity is critical for proteases with hydrophobic S1 pockets and for intracellular target engagement, making the pentyl analog the preferred choice for cell-based assays and in vivo probe development.
- [1] PubChem Compound Summary: Diphenyl (1-aminopentyl)phosphonate, CID 22463865. XLogP3-AA value of 4.1. View Source
